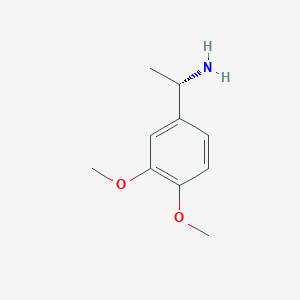

(S)-1-(3,4-Dimethoxyphenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPFPKVWOOSTBV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327442 | |

| Record name | (1s)-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65451-89-0 | |

| Record name | (1s)-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-Dimethoxy-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3,4-Dimethoxyphenyl)ethylamine

Introduction

(S)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral phenethylamine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, which features a chiral center adjacent to a dimethoxy-substituted aromatic ring, makes it a valuable and versatile building block. As an analogue of key neurotransmitters like dopamine, where the hydroxyl groups are replaced by methoxy groups, its derivatives are frequently explored in neuropharmacology.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, resolution, and applications, tailored for professionals in research and drug development. The primary utility of this compound lies in its role as a chiral intermediate and a resolving agent for the synthesis of enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is fundamental for the effective use of this compound in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

Physical and Chemical Data

The key quantitative data for this compound are summarized in the table below. Note that some properties are reported for the closely related racemic or achiral analogue, 2-(3,4-dimethoxyphenyl)ethylamine, and are provided for context.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine | N/A |

| CAS Number | 65451-89-0 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][3] |

| Molecular Weight | 181.23 g/mol | [1][3] |

| Appearance | Clear light yellow to orange viscous liquid | [4][5] |

| Boiling Point | 120 °C at 1 mmHg | [3] |

| Density | 1.037 ± 0.06 g/cm³ | [3] |

| pKa | 9.18 ± 0.10 | [3] |

| LogP | 0.77 | [4] |

| Refractive Index (n20/D) | 1.546 (lit.) | [4] |

| Optical Rotation | Specific rotation is solvent and concentration dependent | [6] |

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and purity assessment.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic, methoxy, methine, and methyl protons. Expected chemical shifts (δ, ppm) are approximately: 6.7-6.8 (m, 3H, Ar-H), 4.1 (q, 1H, CH-NH₂), 3.85 (s, 6H, 2 x OCH₃), 1.6 (br s, 2H, NH₂), 1.35 (d, 3H, CH₃).[7][8]

-

¹³C NMR (CDCl₃): The carbon spectrum will show distinct peaks for the aromatic carbons, the two methoxy carbons, the chiral methine carbon, and the methyl carbon. Key expected shifts include signals around 149 and 148 ppm for the methoxy-substituted aromatic carbons, ~111 and 110 ppm for the other aromatic carbons, ~56 ppm for the methoxy carbons, ~51 ppm for the chiral methine, and ~24 ppm for the terminal methyl group.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-O stretching from the methoxy groups (~1250 cm⁻¹).[10]

-

Mass Spectrometry (MS): The exact mass is 181.1103 g/mol .[3][11] Electron impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 181, with a prominent base peak resulting from the benzylic cleavage to form the [M-CH₃]⁺ ion at m/z 166.

Synthesis and Chiral Resolution

While asymmetric synthesis routes exist, the most common and industrially scalable method to obtain enantiomerically pure this compound is through the chiral resolution of the racemic mixture.[12] This process leverages the formation of diastereomeric salts.

Principle of Chiral Resolution

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[13] For a racemic amine, this is typically achieved by reacting it with an enantiomerically pure chiral acid.[14] This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-Amine + (R)-Acid → [(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]

Diastereomers possess different physical properties, most notably different solubilities in a given solvent.[13] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from the solution, leaving the more soluble one behind. Once the desired salt is isolated, the chiral acid (the resolving agent) is removed by treatment with a base, liberating the enantiomerically pure amine.

Experimental Protocol: Resolution using (L)-(+)-Tartaric Acid

This protocol describes a self-validating workflow for the resolution of racemic 1-(3,4-dimethoxyphenyl)ethylamine.

Materials:

-

Racemic 1-(3,4-dimethoxyphenyl)ethylamine

-

(L)-(+)-Tartaric acid (enantiomerically pure)

-

Methanol (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Polarimeter

-

Chiral HPLC system

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve 1.0 equivalent of racemic 1-(3,4-dimethoxyphenyl)ethylamine in a minimum amount of warm anhydrous methanol.

-

In a separate flask, dissolve 0.5 equivalents of (L)-(+)-tartaric acid in warm anhydrous methanol. Causality: Using a sub-stoichiometric amount of the resolving agent often yields a salt with higher enantiomeric purity in the first crystallization.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.

-

-

Isolation of the Less Soluble Salt:

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether, to remove any soluble impurities and the more soluble diastereomeric salt.

-

The collected solid is the diastereomeric salt of (S)-amine and (L)-tartaric acid, which is typically less soluble.

-

-

Liberation of the Free Amine:

-

Suspend the isolated salt in water and add dichloromethane (DCM).

-

While stirring vigorously, add 10% NaOH solution dropwise until the aqueous layer is basic (pH > 10). This deprotonates the amine and dissolves the tartaric acid as its sodium salt in the aqueous layer.

-

Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

-

Purification and Validation:

-

Filter off the drying agent and remove the solvent (DCM) under reduced pressure to yield the this compound as an oil.

-

Validation Step 1 (Optical Rotation): Measure the specific rotation of the product using a polarimeter. Compare the value to the literature standard to get an initial assessment of enantiomeric purity. The sign of rotation confirms the enantiomer.

-

Validation Step 2 (Chiral HPLC): For a precise determination of enantiomeric excess (e.e.), analyze the sample using a chiral HPLC column. A successful resolution will show a single major peak corresponding to the (S)-enantiomer.[15]

-

Applications in Research and Drug Development

The primary value of this compound is its application as a chiral building block in the synthesis of complex, high-value molecules.

-

Pharmaceutical Intermediates: This amine is a key precursor in the synthesis of isoquinoline alkaloids and other pharmacologically active compounds.[16] Its structural similarity to dopamine makes it a valuable starting material for drugs targeting the central nervous system and cardiovascular system.[4][16] For instance, derivatives have been synthesized and evaluated for anti-ulcer activities.[17]

-

Chiral Resolving Agent: Just as it can be resolved by a chiral acid, the enantiomerically pure (S)-amine can, in turn, be used as a resolving agent to separate racemic mixtures of acidic compounds.[1]

-

Asymmetric Synthesis: It can be used as a chiral auxiliary, a temporary chemical moiety that is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

General Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[19][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][20]

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice if feeling unwell.[19][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] The compound is sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4][5]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).[19] Avoid exposure to heat and sources of ignition.[20]

Conclusion

This compound is a high-value chiral intermediate with well-defined chemical properties. Its significance in the pharmaceutical industry is primarily due to its role as a precursor for enantiomerically pure APIs. The classical method of diastereomeric salt resolution remains a robust and scalable technique for its preparation. A comprehensive understanding of its physicochemical properties, spectroscopic profile, and handling requirements is crucial for its effective and safe application in a research and development setting.

References

- Benchchem. (R)-1-(3,4-Dimethoxyphenyl)ethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh-aaVFDOCzGQV3aRjnU3A-WBUqpRXQQETMRR56wOIZkgQjUi_TKDwvpDP3PAaJYWXhg_WPfYO_epHXcdIz9GVqCrOd6Ym_8gHPGRmlzqzF-czLlfpFnrc7RFhitM5_wp3V1I=]

- Zatloukal, M., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents, EP3280701B1. [URL: https://patents.google.

- JHECHEM CO LTD. (R)-1-(3,4-Dimethoxyphenyl)ethylamine. ECHEMI. [URL: https://www.echemi.com/products/pd20160108-185628-868.html]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). PharmaCompass. [URL: https://www.pharmacompass.com/radio-compass/exploring-the-versatility-of-3-4-dimethoxyphenethylamine-cas-120-20-7]

- Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/t2319]

- ChemBK. β-(3,4-Dimethoxyphenyl)ethylamine. [URL: https://www.chembk.com/en/chem/120-20-7]

- PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine). [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/3-4-dimethoxyphenethylamine]

- Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/8.08312]

- Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/45659]

- Royal Society of Chemistry. (n.d.). Supporting Information. [URL: https://www.rsc.

- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [URL: https://en.wikipedia.org/wiki/3,4-Dimethoxyphenethylamine]

- CymitQuimica. (n.d.). CAS 120-20-7: 3,4-Dimethoxyphenethylamine. [URL: https://www.cymitquimica.com/cas/120-20-7]

- Guidechem. (n.d.). How to Prepare (S)-(-)-1-(4-Methoxyphenyl)ethylamine? [URL: https://www.guidechem.com/faq/s-1-4-methoxyphenylethylamine-synthesis-21390.html]

- GL Sciences Inc. (2014). Safety Data Sheet. [URL: https://www.gls.co.jp/technique/msds/7820-11200.pdf]

- Wikipedia. (n.d.). Chiral resolution. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [URL: https://www.chiralpedia.com/blog/part-6-resolution-of-enantiomers/]

- Biotage. (2020). Safety Data Sheet. [URL: https://www.biotage.com/media/7370/sds_601126_biotage-aminopropyl_v12.pdf]

- Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [URL: https://pubmed.ncbi.nlm.nih.gov/1464101/]

- Carbone, V., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(22), 5482. [URL: https://www.mdpi.com/1420-3049/25/22/5482]

- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine. Google Patents. [URL: https://patents.google.

- Fisher Scientific. (2010). Safety Data Sheet. [URL: https://www.fishersci.com/sds/AC115620000]

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/HLFb2cXwVkm]

- ChemBK. (2024). 3,4-Dimethoxyphenethylamine. [URL: https://www.chembk.

- Roth, B. L., et al. (2011). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 54(12), 4014–4025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3119494/]

- Fischer, A. T., et al. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. The Journal of Physical Chemistry A, 110(22), 7067-71. [URL: https://pubmed.ncbi.nlm.nih.gov/16737254/]

- ChemicalBook. (2025). 3,4-Dimethoxyphenethylamine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4294076.htm]

- TargetMol. (n.d.). 3,4-Dimethoxyphenethylamine. [URL: https://www.targetmol.com/compound/3-4-dimethoxyphenethylamine]

- Nichols, D. E., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 22(13), 3434–3440. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4086829/]

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_120-20-7_1HNMR.htm]

- ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1 H NMR. [URL: https://www.chemicalbook.com/Spectrum_41851-59-6_1HNMR.htm]

- SpectraBase. (n.d.). N-(3,4-Dimethoxyphenethyl)ethanimine - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/L08FRayVOPi]

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/CwceUuofyYv]

- Kumar, C. S. C., et al. (2017). Structure Property Relationship of a New Nonlinear Optical Organic crystal: 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one for Optical Power Limiting Applications. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]

- 6. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 15. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. glsciences.com [glsciences.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. selekt.biotage.com [selekt.biotage.com]

An In-depth Technical Guide to the 1H NMR Spectrum of (S)-1-(3,4-Dimethoxyphenyl)ethylamine

Introduction

(S)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral amine of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of various biologically active compounds. The precise stereochemistry of this molecule is crucial for its pharmacological activity, making its unambiguous characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted 1H NMR spectrum of this compound, offering insights into chemical shifts, coupling constants, and peak assignments. Furthermore, it outlines a robust experimental protocol for acquiring a high-quality spectrum and discusses methods for confirming enantiomeric purity.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The following is a comprehensive breakdown of the expected spectral features.

Aromatic Protons (H-2', H-5', H-6')

The 3,4-dimethoxy substitution pattern on the aromatic ring gives rise to a characteristic set of signals for the three aromatic protons. These protons are in different chemical environments and will display specific coupling patterns.

-

H-6': This proton is ortho to the ethylamine substituent and meta to the methoxy group at C-4'. It is expected to appear as a doublet of doublets (dd) due to coupling with both H-5' (ortho coupling, J ≈ 8-9 Hz) and H-2' (meta coupling, J ≈ 2-3 Hz). Its chemical shift is predicted to be in the range of 6.7-6.9 ppm .

-

H-5': This proton is ortho to the methoxy group at C-4' and ortho to H-6'. It is expected to appear as a doublet (d) with a coupling constant of J ≈ 8-9 Hz due to ortho coupling with H-6'. The predicted chemical shift is around 6.8-7.0 ppm .

-

H-2': This proton is ortho to the methoxy group at C-3' and meta to the ethylamine substituent. It is anticipated to be a doublet (d) with a small coupling constant of J ≈ 2-3 Hz due to meta coupling with H-6'. Its chemical shift is predicted to be in the region of 6.7-6.9 ppm .

The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, leading to an upfield shift of the aromatic protons compared to unsubstituted benzene (δ ≈ 7.26 ppm).

Methine Proton (-CH)

The methine proton is a key feature in the spectrum, being directly attached to the chiral center.

-

This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (q). The typical coupling constant for such vicinal coupling is around 6-7 Hz.

-

Its chemical environment, being adjacent to the aromatic ring and the nitrogen atom of the amine group, will cause a downfield shift. The predicted chemical shift for the methine proton is in the range of 4.0-4.2 ppm .

Methyl Protons (-CH3)

The three protons of the methyl group are equivalent and will give rise to a single signal.

-

These protons are coupled to the adjacent methine proton, resulting in a doublet (d) with a coupling constant of approximately 6-7 Hz.

-

Being in an aliphatic environment, their signal will appear relatively upfield, predicted to be in the range of 1.3-1.5 ppm .

Methoxy Protons (-OCH3)

The two methoxy groups at positions C-3' and C-4' are chemically non-equivalent and are expected to produce two distinct singlets.

-

Methoxy groups typically show sharp singlet signals in the 1H NMR spectrum[1].

-

The predicted chemical shifts for these two singlets are around 3.8-3.9 ppm . The slight difference in their chemical environment may lead to two closely spaced singlets.

Amine Protons (-NH2)

The chemical shift and appearance of the amine protons can be variable.

-

The signal for the two amine protons is often a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is typically observed in the range of 1.5-3.0 ppm .

-

In many cases, the coupling between the amine protons and the adjacent methine proton is not observed due to rapid proton exchange.

-

A definitive way to identify the amine proton signal is through a D2O exchange experiment. Upon adding a drop of deuterium oxide to the NMR tube, the -NH2 signal will disappear as the protons are exchanged for deuterium atoms.

Tabular Summary of Predicted 1H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 6.7-6.9 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |

| H-5' | 6.8-7.0 | d | Jortho ≈ 8-9 | 1H |

| H-2' | 6.7-6.9 | d | Jmeta ≈ 2-3 | 1H |

| -CH | 4.0-4.2 | q | J ≈ 6-7 | 1H |

| -CH3 | 1.3-1.5 | d | J ≈ 6-7 | 3H |

| -OCH3 (x2) | 3.8-3.9 | s | - | 6H |

| -NH2 | 1.5-3.0 | br s | - | 2H |

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for this type of compound.

-

Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and good resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Visualization of Molecular Structure and Proton Environments

Figure 1. Molecular structure of this compound with key proton groups labeled.

Chiral Analysis: Ensuring Enantiomeric Purity

For a chiral molecule like this compound, confirming its enantiomeric purity is of utmost importance. In a standard achiral solvent, the 1H NMR spectra of the (S) and (R) enantiomers are identical. To distinguish between them, a chiral environment must be introduced.

Use of Chiral Solvating Agents (CSAs)

-

Principle: Chiral solvating agents are chiral molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the resolution of signals corresponding to each enantiomer.

-

Procedure:

-

Acquire a standard 1H NMR spectrum of the sample.

-

Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Acquire another 1H NMR spectrum. If both enantiomers are present, key signals (often the methine proton) will split into two distinct sets of peaks.

-

The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

-

Use of Chiral Shift Reagents

-

Principle: Chiral shift reagents, typically lanthanide complexes, can also form diastereomeric complexes with the analyte. The paramagnetic nature of the lanthanide ion induces large chemical shift changes, often leading to better separation of the signals of the two enantiomers[2][3].

-

Procedure:

-

Acquire a standard 1H NMR spectrum.

-

Add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube, acquiring a spectrum after each addition until sufficient separation of key signals is observed.

-

Determine the enantiomeric ratio by integrating the separated signals.

-

Conclusion

The 1H NMR spectrum provides a wealth of information for the structural confirmation of this compound. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic, methine, methyl, methoxy, and amine protons, a confident assignment of the molecule's structure can be made. Furthermore, the use of chiral solvating agents or shift reagents in conjunction with 1H NMR spectroscopy is an indispensable tool for verifying the enantiomeric purity of this important chiral building block. This guide serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the accurate and efficient characterization of this and similar molecules.

References

-

Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Link]

-

500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... - ResearchGate. [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Methoxy groups just stick out - ACD/Labs. ACD/Labs Blog. [Link]

-

NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. [Link]

-

N-benzyl-4-methoxybenzamide: White solid; 1H NMR (500 MHz, CDCl3). [No Title][Link]

-

High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine - datapdf.com. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

-

1-Methoxy-4-methylbenzene 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

3,4-Methylenedioxybenzaldehyde 1H NMR Spectrum (1D, 300 MHz, D2O, predicted). Human Metabolome Database. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [No Source][Link]

-

3,4-Dimethoxy-N-methylbenzylamine. PubChem. [Link]

-

A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP... - ResearchGate. [Link]

-

Aromatic H. University of Calgary. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of (S)-1-(3,4-Dimethoxyphenyl)ethylamine

Abstract

(S)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral phenethylamine derivative with a structural resemblance to endogenous neurotransmitters and other psychoactive compounds. While its precise mechanism of action is not extensively delineated in publicly available literature, this technical guide synthesizes the current understanding of its likely pharmacological targets and signaling pathways based on the established activities of structurally related phenethylamines. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its probable molecular interactions and a roadmap for its experimental elucidation. We will delve into its potential as a monoamine oxidase inhibitor and its interaction with serotonergic systems, underpinned by detailed experimental protocols and a discussion of the critical role of stereochemistry in its biological activity.

Introduction: The Significance of Chiral Phenethylamines

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a vast array of neurotransmitters, hormones, and synthetic drugs. The introduction of a chiral center, as seen in this compound, adds a critical layer of complexity and specificity to its biological interactions. It is well-established that enantiomers of chiral drugs can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which preferentially bind one enantiomer over the other.

This compound is a derivative of 2-(3,4-dimethoxyphenyl)ethylamine (DMPEA), also known as homoveratrylamine.[1][2] DMPEA is a naturally occurring alkaloid found in certain cacti and is structurally analogous to dopamine, with its hydroxyl groups replaced by methoxy moieties.[1][3] While DMPEA itself has shown limited psychoactivity in humans, it serves as a valuable chemical intermediate for the synthesis of various pharmaceuticals.[4] The addition of a methyl group at the alpha-carbon of the ethylamine side chain creates the chiral center in 1-(3,4-Dimethoxyphenyl)ethylamine, suggesting the potential for enhanced and stereospecific biological activity compared to its achiral parent compound.

This guide will explore the putative mechanisms of action of the (S)-enantiomer, focusing on two primary and interconnected pathways central to phenethylamine pharmacology: monoamine oxidase inhibition and serotonergic receptor modulation.

Putative Mechanism of Action: A Two-Pronged Approach

Based on the pharmacology of its structural analogs, the mechanism of action of this compound likely involves a dual role as a modulator of monoaminergic systems.

Monoamine Oxidase Inhibition: Regulating Neurotransmitter Levels

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, a mechanism exploited by a class of antidepressant and anti-Parkinsonian drugs.

The parent compound, DMPEA, and its N-methylated homologs have been shown to inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase.[1] This suggests that this compound may also possess MAO-inhibitory properties. The chirality of the molecule is likely to play a significant role in its potency and selectivity for the two major isoforms of MAO, MAO-A and MAO-B.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is the primary target for many antidepressant MAO inhibitors.

-

MAO-B: Primarily metabolizes dopamine and is a key target in the treatment of Parkinson's disease.

The inhibitory potential of this compound against MAO-A and MAO-B would directly impact its neurochemical profile and, consequently, its physiological effects.

Caption: Putative MAO inhibition by this compound.

Serotonergic Receptor Interaction: Direct Modulation of Signaling

Phenethylamines are well-known for their interaction with serotonin (5-HT) receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[5][6] The parent compound, DMPEA, exhibits a weak affinity for serotonin receptors.[7] However, the structural modifications in this compound, specifically the alpha-methylation, could significantly alter its binding profile.

The interaction of phenethylamines with 5-HT receptors can be complex, with compounds acting as agonists, partial agonists, or antagonists. The nature of this interaction determines the downstream cellular response. For instance, activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses.

The stereochemistry of 1-phenylethylamine derivatives is critical for their affinity and efficacy at serotonin receptors. Often, one enantiomer is significantly more potent than the other. Therefore, it is crucial to characterize the specific interactions of the (S)-enantiomer with various 5-HT receptor subtypes to understand its potential psychoactive or therapeutic effects.

Caption: Postulated serotonergic signaling pathway for this compound.

Experimental Workflows for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols outline the key assays for determining its interaction with MAO and serotonin receptors.

Monoamine Oxidase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.

Methodology: Fluorometric Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine (for both MAO-A and MAO-B) or specific substrates like benzylamine for MAO-B.

-

Assay Principle: The deamination of kynuramine by MAO produces an aldehyde that undergoes spontaneous cyclization to 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the MAO enzyme (A or B), the test compound dilutions, and a phosphate buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader (Excitation: ~320 nm, Emission: ~400 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the selectivity index (SI) as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

-

Table 1: Hypothetical MAO Inhibition Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | To be determined | To be determined | To be determined |

| Clorgyline (MAO-A inhibitor) | ~0.01 | >100 | <0.0001 |

| Selegiline (MAO-B inhibitor) | >10 | ~0.01 | >1000 |

Serotonin Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Methodology: Radioligand Binding Assay

-

Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In test tubes, incubate the cell membranes, the radioligand at a fixed concentration, and the test compound dilutions in a suitable buffer.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the compound that displaces 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Serotonin Receptors

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of this compound at serotonin receptors.

Methodology: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

-

Prepare a series of dilutions of this compound.

-

Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

-

Add the test compound dilutions to the cells and continuously measure the change in fluorescence, which corresponds to changes in intracellular calcium concentration.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

-

Data Analysis:

-

For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect).

-

For antagonist activity, determine the IC50 value for the inhibition of the agonist-induced response.

-

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound remains to be fully elucidated through direct experimental evidence. However, based on the well-established pharmacology of its structural analogs, it is highly probable that its biological activity is mediated through the inhibition of monoamine oxidases and/or direct interaction with serotonin receptors. The chirality of the molecule is expected to be a critical determinant of its potency and selectivity for these targets.

The experimental protocols detailed in this guide provide a clear and robust framework for future research aimed at characterizing the precise molecular interactions of this compound. A thorough investigation, including binding and functional assays for a comprehensive panel of monoaminergic receptors and transporters, as well as detailed enzyme inhibition kinetics for MAO-A and MAO-B, will be essential to build a complete pharmacological profile. Such studies will not only illuminate the mechanism of action of this compound but also contribute to the broader understanding of structure-activity relationships within the fascinating class of chiral phenethylamines.

References

-

Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050. [Link]

-

Wikipedia. (2023, October 27). 3,4-Dimethoxyphenethylamine. In Wikipedia. [Link]

-

Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 11, 590091. [Link]

-

PubChem. (n.d.). Homoveratrylamine. Retrieved January 18, 2026, from [Link]

-

Luethi, D., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. [Link]

-

Wikipedia. (2023, October 27). 3,4-Dimethoxyphenethylamine. In Wikipedia. [Link]

-

Glennon, R. A., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 1082585. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 885317. [Link]

-

ResearchGate. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. [Link]

-

Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1163–1168. [Link]

-

Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–467. [Link]

-

ResearchGate. (2000). 1-Phenylethylamines: A new series of illicit drugs?. [Link]

-

Szymańska, E. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

Sources

- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 6. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (S)-1-(3,4-Dimethoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral phenethylamine derivative with significant potential in medicinal chemistry and pharmacology. Its structural analogy to endogenous catecholamines such as dopamine and norepinephrine suggests a range of biological activities, primarily as a modulator of monoaminergic systems. This guide provides a comprehensive overview of the synthesis, stereochemistry, and, most importantly, the putative biological activities of the (S)-enantiomer. We delve into its potential as a monoamine oxidase (MAO) inhibitor and a sympathomimetic agent, offering detailed, field-proven experimental protocols for the validation of these activities. Furthermore, this document explores its application as a valuable chiral building block in the synthesis of more complex pharmaceutical agents, particularly isoquinoline alkaloids.

Introduction: The Significance of Chirality and Structure

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with enantiomers frequently exhibiting different pharmacological and toxicological profiles.[1][2] this compound, with its chiral center at the α-carbon of the ethylamine side chain, is no exception. Its 3,4-dimethoxy substitution pattern on the phenyl ring is a key structural feature, rendering it an analogue of dopamine where the hydroxyl groups are replaced by methoxy groups.[3] This structural similarity is the foundation for its predicted biological activities.

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically and cardiovascularly active drugs.[4] Modifications to this core structure, including substitutions on the aromatic ring and the ethylamine side chain, profoundly influence receptor selectivity and overall pharmacological effect.[5][6] Understanding the specific contributions of the (S)-configuration and the dimethoxy-phenyl moiety is therefore crucial for elucidating the full therapeutic potential of this compound.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound can be achieved through various asymmetric synthesis or chiral resolution techniques. A common approach involves the reductive amination of 3,4-dimethoxyphenylacetone using a chiral amine as a resolving agent or a chiral catalyst.[7] Alternatively, chiral high-performance liquid chromatography (HPLC) can be employed for the separation of racemic mixtures.[8] The absolute configuration of the chiral center is a critical determinant of its interaction with biological targets.

Predicted Biological Activities

Based on its structural characteristics and the known activities of related compounds, this compound is predicted to exhibit two primary biological activities: monoamine oxidase (MAO) inhibition and sympathomimetic effects.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism utilized in the treatment of depression and neurodegenerative diseases.[2] The related compound, 3,4-dimethoxyphenethylamine (DMPEA), has been shown to be a monoamine oxidase inhibitor.[10] It is therefore highly probable that this compound also possesses MAO inhibitory activity.

The key questions for researchers are the potency and selectivity of this inhibition towards the two major isoforms of MAO: MAO-A and MAO-B. Selective MAO-A inhibitors are typically used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[1][11] The (S)-configuration of the α-methyl group may confer a specific inhibitory profile.

Sympathomimetic Activity

Sympathomimetic amines mimic the effects of endogenous catecholamines, norepinephrine and epinephrine, by interacting with adrenergic and dopamine receptors.[12] These interactions can lead to a range of cardiovascular effects, including changes in heart rate, blood pressure, and cardiac contractility.[13] Given the structural resemblance of this compound to dopamine and norepinephrine, it is plausible that it can bind to and activate adrenergic and/or dopamine receptors.

The specific receptor subtype selectivity (α1, α2, β1, β2, D1, D2, etc.) will dictate its overall cardiovascular and neurological profile. Structure-activity relationships for phenethylamines suggest that substitutions on the aromatic ring and the ethylamine side chain are critical for determining this selectivity.[5][6]

Experimental Protocols for Biological Characterization

To empirically validate the predicted biological activities of this compound, a series of robust in vitro and in vivo assays are required. The following protocols provide a comprehensive framework for this characterization.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) and selectivity of this compound against human MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for a fluorometric assay or specific radiolabeled substrates for a radiometric assay.

-

Assay Buffer: Potassium phosphate buffer (pH 7.4).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO enzyme (either MAO-A or MAO-B).

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the product formation using a fluorometer or a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. Selectivity is determined by the ratio of IC₅₀ values (MAO-B/MAO-A or vice-versa).

Diagram of MAO Inhibition Assay Workflow:

Caption: Workflow for the in vitro MAO inhibition assay.

In Vitro Adrenergic and Dopamine Receptor Binding Assays

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for various adrenergic and dopamine receptor subtypes.

Methodology:

-

Receptor Source: Cell membranes from cell lines stably expressing the human adrenergic (e.g., α₁, α₂, β₁, β₂) or dopamine (e.g., D₁, D₂) receptor subtypes.

-

Radioligand: A specific high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β, [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing appropriate salts.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, the radioligand, and the receptor-containing membranes.

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Perform a competitive binding analysis to determine the IC₅₀ value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for the in vitro radioligand binding assay.

In Vivo Cardiovascular Assessment in an Animal Model

This protocol provides a general framework for evaluating the cardiovascular effects of this compound in an anesthetized rat model.

Methodology:

-

Animal Model: Anesthetized Sprague-Dawley rats.

-

Surgical Preparation:

-

Cannulate the carotid artery for continuous blood pressure monitoring.

-

Cannulate the jugular vein for intravenous drug administration.

-

Insert ECG electrodes for heart rate and rhythm monitoring.

-

-

Drug Administration:

-

Administer vehicle control to establish a baseline.

-

Administer increasing doses of this compound intravenously.

-

-

Data Acquisition: Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and ECG.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline at each dose level.

Table 1: Summary of Predicted Biological Activities and Relevant Assays

| Biological Activity | Predicted Effect | Primary In Vitro Assay | Primary In Vivo Model | Key Parameters to Measure |

| MAO Inhibition | Increase in monoamine levels | Recombinant human MAO-A/B inhibition assay | Microdialysis in rat brain | IC₅₀, Selectivity Index |

| Sympathomimetic | Activation of adrenergic/dopamine receptors | Radioligand binding assays | Anesthetized rat | Ki, Blood Pressure, Heart Rate |

Application as a Chiral Building Block

Beyond its own potential biological activities, this compound is a valuable chiral starting material for the synthesis of more complex and potent pharmaceutical agents. Its structure is particularly amenable to the synthesis of isoquinoline alkaloids, a class of natural products and synthetic compounds with a wide range of biological activities.[10][14]

The Bischler-Napieralski and Pictet-Spengler reactions are common methods for the synthesis of tetrahydroisoquinolines from phenethylamines.[14][15] The chirality of the starting material can be transferred to the final product, allowing for the stereoselective synthesis of complex molecules.

Diagram of a Generalized Isoquinoline Synthesis:

Caption: Generalized synthetic route to chiral tetrahydroisoquinolines.

Conclusion and Future Directions

This compound is a chiral molecule with significant, yet largely unexplored, therapeutic potential. Its structural similarity to endogenous monoamines strongly suggests activity as a monoamine oxidase inhibitor and a sympathomimetic agent. The detailed experimental protocols provided in this guide offer a clear path for the comprehensive characterization of these activities. Future research should focus on obtaining empirical data for the (S)-enantiomer to precisely define its potency, selectivity, and overall pharmacological profile. Furthermore, its utility as a chiral building block for the synthesis of novel therapeutic agents, particularly in the realm of cardiovascular and neurological disorders, warrants continued investigation. The elucidation of the specific biological activities of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025). Request PDF. [Link]

-

Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods. [Link]

-

Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Sci-Hub. [Link]

-

Isoquinoline synthesis. (2010). Química Organica.org. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Medicinal Chemistry. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC. [Link]

-

Adrenergic Drugs. (n.d.). Pharmacy 180. [Link]

-

Adrenergic Agonists: Chemistry and Structure-Activity Relationship. (2023). JoVE. [Link]

-

Adrenergic Agents. (2023-2024). University of Babylon. [Link]

-

New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (n.d.). PubMed Central. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC. [Link]

-

Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells. (n.d.). PubMed. [Link]

-

Cardiovascular effects of 2, 5-dimethoxy-4-methylamphetamine (DOM, STP). (1973). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of the Egyptian National Cancer Institute. [Link]

-

Integrated Assessment of the Cardiotoxic and Neurobehavioral Effects of 3,4-Methylenedioxypyrovalerone (MDPV) in Zebrafish Embryos. (n.d.). MDPI. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). Frontiers in Pharmacology. [Link]

-

Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). Frontiers in Pharmacology. [Link]

-

Study of the effects of cardiovascular drugs in heart cell cultures. (n.d.). PubMed. [Link]

-

Adrenergic receptors and cardiovascular effects of catecholamines. (2020). Annales d'Endocrinologie. [Link]

-

β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118551 on the positive inotropic effect of adrenaline in murine hearts. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

α₁-Adrenergic receptors contribute to the acute effects of 3,4-methylenedioxymethamphetamine in humans. (2013). Journal of Clinical Psychopharmacology. [Link]

-

Endothelial cell indoleamine 2, 3-dioxygenase 1 alters cardiac function following myocardial infarction through kynurenine Running Title. (2020). ResearchGate. [Link]

-

Active substances and molecular mechanisms of the anti-myocardial ischemia effects of Carthami flos by network pharmacology and in vitro experiments. (2023). Journal of Ethnopharmacology. [Link]

-

Adrenergic Receptors. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular effects of 2, 5-dimethoxy-4-methylamphetamine (DOM, STP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoquinoline synthesis [quimicaorganica.org]

- 15. ijstr.org [ijstr.org]

(S)-1-(3,4-Dimethoxyphenyl)ethylamine: A Linchpin in Modern Asymmetric Synthesis

Sources

- 1. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. echemi.com [echemi.com]

- 6. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

The Phenethylamine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenethylamine scaffold is a foundational structural motif in medicinal chemistry, giving rise to a vast and diverse array of neuropharmacologically active compounds.[1] This guide provides a comprehensive technical overview of phenethylamine derivatives, exploring their journey from endogenous neuromodulators to a broad spectrum of therapeutic agents and research tools. We will delve into the intricate structure-activity relationships (SAR), mechanisms of action, and metabolic pathways that define the major classes of these compounds, including central nervous system (CNS) stimulants, psychedelic agents, and antidepressants. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways are provided to offer field-proven insights for drug discovery and development professionals.

The Endogenous Phenethylamine Core: More Than a Simple Scaffold

Phenethylamine (PEA) is an endogenous trace amine naturally produced in the human brain from the amino acid L-phenylalanine.[2] It functions as a neuromodulator and neurotransmitter, playing a role in regulating monoamine neurotransmission.[2][3] The basic phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain.[4] This seemingly simple arrangement is the starting point for a vast chemical space, where substitutions on the phenyl ring, the ethyl chain, and the amino group lead to compounds with profoundly different pharmacological profiles.[1][5]

The endogenous catecholamines—dopamine, norepinephrine, and epinephrine—are themselves phenethylamine derivatives, underscoring the fundamental role of this scaffold in neurochemistry.[1] These molecules are central to mood, voluntary movement, and stress responses.[1] The inherent bioactivity of this core structure is the primary reason for its extensive exploration in medicinal chemistry.

Caption: The core 2-phenethylamine chemical structure.

Major Pharmacological Classes of Phenethylamine Derivatives

Substitutions to the core phenethylamine structure give rise to a wide range of drug classes, including CNS stimulants, psychedelics, entactogens, anorectics, decongestants, and antidepressants.[2][6] The pharmacological effects of these compounds are primarily exerted through the modulation of monoamine neurotransmitter systems.[6]

Central Nervous System Stimulants

This class of phenethylamine derivatives primarily acts by increasing the levels of dopamine and norepinephrine in the synapse.[7]

-

Mechanism of Action : CNS stimulants like amphetamine are norepinephrine-dopamine releasing agents.[2] They can also act as reuptake inhibitors, blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby prolonging the action of these neurotransmitters in the synaptic cleft.[7][8] Phenethylamine itself is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which regulates monoamine neurotransmission.[2]

-

Structure-Activity Relationship (SAR) :

-

Alpha-methylation : The addition of a methyl group at the alpha-carbon (e.g., amphetamine) significantly increases potency and metabolic stability by inhibiting metabolism by monoamine oxidase (MAO).

-

N-methylation : N-methylation (e.g., methamphetamine) can further enhance CNS stimulant properties.

-

Ring substitutions : Substitutions on the phenyl ring can modulate activity. For instance, the presence of a beta-ketone group, as seen in synthetic cathinones, can alter the thermogenic response.[9]

-

-

Key Compounds : Amphetamine, methamphetamine, and methylphenidate are prominent examples.[6][7] While structurally related, their mechanisms differ slightly; for example, methylphenidate is primarily a norepinephrine-dopamine reuptake inhibitor.[7]

Psychedelic Phenethylamines

Psychedelic phenethylamines are known for their ability to induce profound alterations in perception, mood, and thought.[10]

-

Mechanism of Action : The primary molecular target for classic psychedelic phenethylamines is the serotonin 5-HT2A receptor, where they act as partial agonists.[11][12] Their psychoactive effects are thought to be mediated by the activation of this receptor.[12] Many of these compounds also interact with other serotonin receptor subtypes, such as 5-HT2C, which can influence their overall pharmacological profile.[13]

-

Structure-Activity Relationship (SAR) :

-

Ring substitutions : The psychedelic properties of phenethylamines are highly dependent on the substitution pattern on the phenyl ring. Methoxy groups at the 2 and 5 positions are common features.

-

4-position substitution : The substituent at the 4-position is crucial for 5-HT2A receptor affinity and activity. Small, non-polar groups like halogens or alkyl groups tend to increase affinity, while hydrogen-bond donors decrease it.[13] For example, the 2C series of compounds, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent 5-HT2A agonists.[4]

-

N-benzylation : The addition of a benzyl group to the nitrogen atom (NBOMes) can dramatically increase both binding affinity and functional activity at the 5-HT2A receptor.[5]

-

-

Key Compounds : Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic phenethylamine.[12] Synthetic derivatives include the "2C" family (e.g., 2C-B, 2C-I) and the "DOx" family (e.g., DOM, DOI).[4]

Phenethylamines as Antidepressants

Certain phenethylamine derivatives have been developed and utilized for the treatment of depression.

-

Mechanism of Action : The antidepressant effects of some phenethylamines are linked to their ability to increase synaptic concentrations of catecholamines and serotonin.[14] For instance, long-term administration of phenethylamine in conjunction with a monoamine oxidase inhibitor (MAOI) has been shown to decrease the density of beta-1 adrenergic and D1-like dopamine receptors, which is a common feature of many antidepressant treatments.[14] More recent research suggests that phenethylamine can exert antidepressant effects by modulating the BDNF/TrkB/CREB signaling pathway.[15]

-

Key Compounds : Phenelzine is an MAOI antidepressant that is also a metabolite of phenethylamine.[14] Bupropion, a substituted cathinone (a subclass of phenethylamines), is a norepinephrine-dopamine reuptake inhibitor used for the treatment of depression and for smoking cessation.

Synthesis and Metabolism

The synthesis of phenethylamine derivatives is a well-established area of organic chemistry, with numerous routes available for accessing a wide variety of analogs.[16][17]

-

Synthetic Routes : A common approach involves the use of a substituted benzaldehyde and a nitroalkane to form a nitrostyrene, which is then reduced to the corresponding phenethylamine.[18] More modern methods, such as Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides, offer mild and modular access to medicinally valuable β-phenethylamine derivatives.[17] The use of isotopically labeled starting materials, such as [13C6]-phenol, allows for the synthesis of labeled internal standards for accurate quantification in biological samples.[16]

-

Metabolism : Phenethylamine is rapidly metabolized in the body, primarily by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase, which convert it to phenylacetic acid.[3][19] This rapid metabolism is why orally ingested phenethylamine has low bioavailability in the brain unless co-administered with an MAO-B inhibitor like selegiline.[2] The metabolism of substituted phenethylamines can be more complex and is dependent on the specific substitutions. For example, the methylenedioxy group in compounds like MDMA can be metabolized to form reactive catechol and quinone metabolites, which may contribute to their neurotoxicity.[20] Human brain and liver preparations have been shown to p-hydroxylate, N-methylate, and N-acetylate phenethylamine.[21]

Caption: Simplified metabolic pathway of phenethylamine.

Experimental Protocols and Data

In Vitro Dopamine Reuptake Inhibition Assay

This protocol is essential for characterizing the stimulant properties of novel phenethylamine derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on dopamine reuptake via the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT

-

[3H]Dopamine

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Dopamine Uptake: Add [3H]Dopamine to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: Lyse the cells and measure the amount of incorporated [3H]Dopamine using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of dopamine reuptake for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data: Dopamine Reuptake Inhibition

The following table summarizes the IC50 values for dopamine reuptake inhibition by a selection of phenethylamine derivatives.[8]

| Compound | Structure | IC50 (µM) for DA Reuptake Inhibition |

| Phenethylamine | Phenyl ring attached to an ethylamine chain | > 10 |

| Amphetamine | α-methylphenethylamine | 0.2 |

| Methamphetamine | N-methyl-α-methylphenethylamine | 0.1 |

| Methylphenidate | Methyl phenyl(piperidin-2-yl)acetate | 0.05 |

Note: Lower IC50 values indicate greater potency. Data are representative and may vary depending on experimental conditions.

Future Directions and Conclusion

The phenethylamine scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

-

Receptor Subtype Selectivity : Designing ligands with high selectivity for specific receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) to fine-tune therapeutic effects and minimize side effects.[13]

-

Bioisosteric Replacement : Utilizing bioisosteres to modify the physicochemical properties of phenethylamine derivatives, thereby improving their pharmacokinetic profiles and reducing potential toxicity.[20][22] For example, replacing the methylenedioxy ring of MDMA with other groups is being explored to mitigate metabolism-based toxicity.[20]

-

Allosteric Modulation : Investigating allosteric modulators of monoamine transporters and receptors to achieve more nuanced control over neurotransmitter systems compared to traditional orthosteric ligands.

References

-

Lee, S., Kim, H., You, J. S., Choi, S., Park, M., & Kim, E. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 529–537. [Link]

-